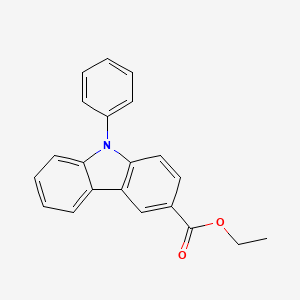
ethyl 9-phenyl-9H-carbazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9-phenyl-9H-carbazole-3-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with an ethyl ester group at the 3-position and a phenyl group at the 9-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-phenyl-9H-carbazole-3-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 9-position of the carbazole core through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst.
Esterification: The ethyl ester group can be introduced at the 3-position through an esterification reaction using ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
化学反応の分析
Types of Reactions
Ethyl 9-phenyl-9H-carbazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Carbazole-3-carboxylic acid derivatives.
Reduction: Carbazole-3-alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
科学的研究の応用
Ethyl 9-phenyl-9H-carbazole-3-carboxylate has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent, particularly in targeting melanoma cells through the activation of the p53 pathway.
Materials Science: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of ethyl 9-phenyl-9H-carbazole-3-carboxylate in biological systems involves its interaction with molecular targets such as the p53 protein. The compound can activate the p53 pathway, leading to increased apoptosis and reduced proliferation of cancer cells . This mechanism is particularly relevant in the context of melanoma treatment, where the activation of p53 plays a crucial role in suppressing tumor growth .
類似化合物との比較
Ethyl 9-phenyl-9H-carbazole-3-carboxylate can be compared with other carbazole derivatives, such as:
9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ester group.
9-phenyl-9H-carbazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
9-benzyl-9H-carbazole: Similar structure but with a benzyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C21H17NO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
ethyl 9-phenylcarbazole-3-carboxylate |
InChI |
InChI=1S/C21H17NO2/c1-2-24-21(23)15-12-13-20-18(14-15)17-10-6-7-11-19(17)22(20)16-8-4-3-5-9-16/h3-14H,2H2,1H3 |
InChIキー |
XVFBWROPUQSQGD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B15156667.png)
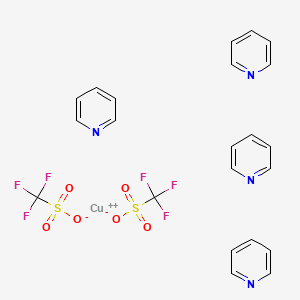
![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
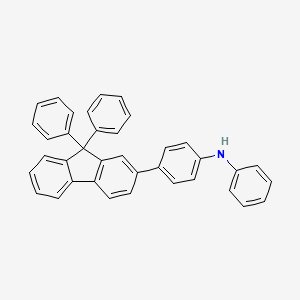
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
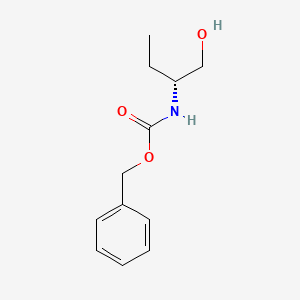
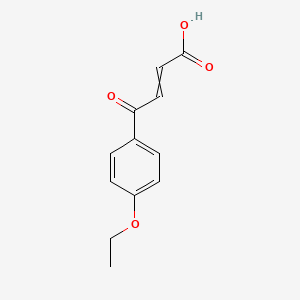
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
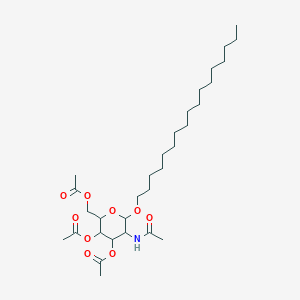
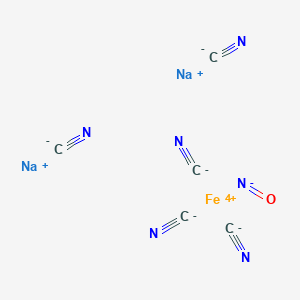
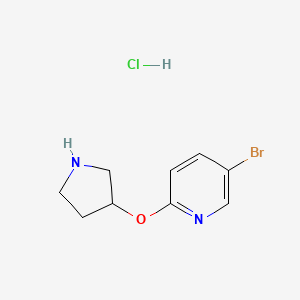
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
